molecular formula C7H14O7 B13718094 D-arabino-Heptopyranose

D-arabino-Heptopyranose

Cat. No.: B13718094
M. Wt: 210.18 g/mol
InChI Key: BGWQRWREUZVRGI-PISWBVFHSA-N
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Description

D-arabino-Heptopyranose is a seven-carbon sugar, also known as a heptose. It is a rare monosaccharide that plays a significant role in various biological processes. Heptoses are less common compared to hexoses and pentoses, making this compound a compound of interest in both scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-arabino-Heptopyranose can be synthesized through the shikimate pathway, which is a seven-step metabolic route found in microorganisms, fungi, and plants. The initial step involves the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to produce 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) and inorganic phosphate . This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms. For instance, Corynebacterium glutamicum, a bacterium commonly used in amino acid production, can be engineered to enhance the production of DAHP by introducing feedback-resistant variants of DAHPS .

Chemical Reactions Analysis

Types of Reactions: D-arabino-Heptopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its phosphorylated forms and other modified sugars.

Scientific Research Applications

D-arabino-Heptopyranose has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • D-heptopyranose
  • L-heptopyranose
  • Heptofuranose

Comparison: D-arabino-Heptopyranose is unique due to its specific configuration and role in the shikimate pathway. While other heptoses like D-heptopyranose and L-heptopyranose also have seven carbon atoms, their biological roles and chemical properties can differ significantly .

Properties

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

(4S,5S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4+,5?,6?,7?/m1/s1

InChI Key

BGWQRWREUZVRGI-PISWBVFHSA-N

Isomeric SMILES

C([C@H](C1[C@H]([C@@H](C(C(O1)O)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(C(O1)O)O)O)O)O)O

Origin of Product

United States

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